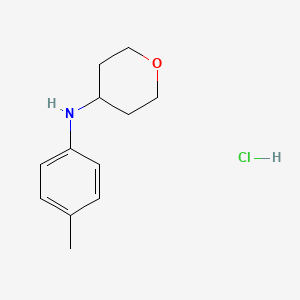

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride

Description

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride is a secondary amine derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a p-tolyl (4-methylphenyl) group at the amine position.

Properties

IUPAC Name |

N-(4-methylphenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZIKLWZEWKFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.

Formation of 4-formamidotetrahydropyran: The 4-cyanotetrahydropyran is reacted with sodium hydroxide to form 4-formamidotetrahydropyran.

Addition of Sodium Hypochlorite: Sodium hypochlorite (or sodium hypobromite) is slowly added to the reaction mixture.

Heating and Reflux: The mixture is then heated to reflux, leading to the decarboxylation and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its structural features contribute to the development of drugs targeting various medical conditions.

Neurological Disorders

Research indicates that derivatives of tetrahydropyran compounds exhibit potential in treating neurological disorders. The unique properties of this compound allow for modifications that enhance neuroprotective effects and improve drug efficacy against conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

Studies have shown that tetrahydropyran derivatives can act as effective agents against certain types of cancer. The compound's ability to modify biological pathways involved in tumor growth and metastasis has been explored, with promising results in preclinical models .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of more intricate structures.

Synthesis of Bioactive Compounds

The compound is often employed in the synthesis of bioactive molecules, which are critical in drug discovery and development. For instance, it has been used to create piperazine-containing drugs that have received regulatory approval .

Development of Novel Catalysts

Recent research has focused on utilizing this compound as a catalyst in organic reactions, enhancing reaction rates and yields while reducing by-products .

Agrochemical Formulations

The compound's applications extend beyond pharmaceuticals into agrochemicals, where it plays a role in enhancing the effectiveness of pesticides and herbicides.

Efficacy Improvement

This compound has been integrated into formulations aimed at improving crop yields by increasing the efficacy of active ingredients in agricultural products . Its incorporation into agrochemical formulations helps reduce environmental impact while maximizing productivity.

Case Studies and Research Findings

Several studies have documented the applications of this compound across various research domains:

Mechanism of Action

The mechanism of action of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran ring provides structural stability, allowing the compound to interact effectively with its targets .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Notes:

Substituent Variations on the Amine Group

Notes:

Structural Modifications to the Pyran Ring

Notes:

- Functionalization of the pyran ring with acetamide or ester groups expands utility in drug design but alters polarity and bioavailability .

Biological Activity

N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride is a compound that belongs to the family of tetrahydropyran derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Tetrahydropyran derivatives, including this compound, have shown promising antimicrobial properties. A study highlighted the effectiveness of various substituted tetrahydropyrans against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | S. aureus |

| Control (Ampicillin) | 8 | S. aureus |

| Control (Streptomycin) | 12 | E. coli |

Antitumor Activity

Research has indicated that tetrahydropyran derivatives can induce apoptosis in cancer cells. In particular, studies have shown that compounds similar to this compound can arrest cell growth at the G1 phase of the cell cycle and induce apoptosis significantly more than control groups .

Apoptosis Induction Data:

- Control Group: 1.85% early apoptosis

- Experimental Group: 41.55% total apoptosis (21.51% early + 12.95% late)

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The mechanism appears to involve modulation of signaling pathways associated with cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the p-tolyl group and variations in the tetrahydropyran ring structure can significantly impact the compound's potency and selectivity against specific biological targets.

Key Findings:

- Substituent Effects: The presence of electron-donating groups on the aromatic ring enhances antimicrobial activity.

- Ring Modifications: Alterations in the tetrahydropyran structure can affect binding affinity to target enzymes or receptors involved in disease pathways.

Case Studies

Several case studies have explored the therapeutic potential of tetrahydropyran derivatives:

- Study on Antimicrobial Efficacy:

- Cancer Cell Line Studies:

- Neuroprotection in Animal Models:

Q & A

Q. How can the synthesis of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride be optimized to improve yield?

- Methodological Answer : Optimize reaction stoichiometry and solvent systems. For example, using DMF as a solvent in alkylation reactions (e.g., introducing propylamine to intermediates) may improve intermediate stability, though yields might remain moderate (22–32%) due to competing side reactions . Alternatively, employ stepwise protocols such as cyclization with FeCl3−SiO2 and oxidation with DDQ, which enhance purity and reduce byproducts . Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures dynamically.

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Crystallization from ethanol or ether-HCl mixtures is effective for isolating the hydrochloride salt, as demonstrated by the formation of white solids with sharp melting points (203–209°C) . For intermediates, column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) can separate isomers or impurities. Recrystallization in anhydrous THF may further enhance purity for precursors like S(+)1-(p-Tolyl)propan-2-ol .

Q. How can NMR spectroscopy and melting point analysis validate the structural integrity of this compound?

- Methodological Answer : 1H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for p-tolyl groups) and pyran ring protons (δ 3.5–4.0 ppm for axial/equatorial positions). Coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) confirm stereochemistry . 13C NMR : Look for quaternary carbons (e.g., δ 151.8 ppm for aromatic C-N bonds) and pyran ring carbons (δ 67.0–53.0 ppm) . Melting points (203–209°C) should align with literature values; deviations >2°C indicate impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?

- Methodological Answer : Discrepancies often arise from residual solvents, stereoisomers, or protonation state variations. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., [M+H]+ calcd for C20H28N3O: 326.2232) . For stereochemical ambiguities, compare coupling constants with known diastereomers (e.g., 5R vs. 5S in ) or employ NOESY to assess spatial proximity of protons . Acidic/basic recrystallization (e.g., HCl salt formation) can standardize protonation states .

Q. What mechanistic insights explain the cyclization steps in the synthesis of this compound?

- Methodological Answer : Cyclization using FeCl3−SiO2 likely proceeds via Lewis acid-catalyzed intramolecular nucleophilic attack, forming the pyran ring. Oxidation with DDQ ensures aromatization by removing hydrogen atoms from intermediates, stabilizing the final structure . Computational modeling (e.g., DFT) can predict transition states and optimize catalyst loading. Monitor reaction intermediates via LC-MS to validate mechanistic hypotheses.

Q. How does the hydrochloride salt form influence the stability and solubility of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine under varying conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility but may hydrolyze under prolonged exposure to moisture. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation pathways (e.g., pyran ring opening). For storage, use desiccated, amber vials at −20°C . In polar aprotic solvents (DMF, DMSO), the free base form predominates; adjust pH to >7.0 for solubility in organic phases .

Data Contradiction Analysis

Q. Why do reported yields for similar syntheses vary significantly (e.g., 22% vs. 68%)?

- Methodological Answer : Yield variations stem from differences in reaction scale, solvent purity, and intermediate stability. For instance, multi-step protocols (e.g., ) achieve higher yields (68%) by isolating intermediates before salt formation, while one-pot reactions () suffer from cumulative side reactions. Statistical Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst type) and optimize conditions systematically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.